molecular formula C14H23N3O14P2-2 B1262436 4-CDP-2-C-methyl-D-erythritol(2-)

4-CDP-2-C-methyl-D-erythritol(2-)

Cat. No.: B1262436
M. Wt: 519.29 g/mol
InChI Key: YFAUKWZNPVBCFF-XHIBXCGHSA-L
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Description

Overview of Isoprenoid Biosynthesis Pathways: Mevalonate (B85504) (MVA) versus 2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway

For a long time, the MVA pathway was considered the sole route for isoprenoid biosynthesis. nih.govnih.gov However, the discovery of the MEP pathway in the late 1990s revealed an alternative, independent route. nih.govoup.com The two pathways differ in their starting materials, enzymatic reactions, and cellular localization. scite.ainih.gov

The MVA pathway, typically found in the cytoplasm of eukaryotes, archaea, and some bacteria, initiates with acetyl-CoA. scite.aioup.com In contrast, the MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as its initial substrates and is located in the plastids of plants and most bacteria. scite.airesearchgate.net

Here is a comparative overview of the two pathways:

FeatureMevalonate (MVA) Pathway2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway
Starting SubstratesAcetyl-CoAPyruvate and Glyceraldehyde 3-phosphate
Cellular Localization in PlantsCytosol, Endoplasmic Reticulum, Peroxisomes scite.ainih.govPlastids scite.ainih.gov
Primary Products in PlantsSesquiterpenes (C15), sterols, dolichols scite.ainih.govMonoterpenes (C10), diterpenes (C20), carotenoids, chlorophylls (B1240455) nih.govresearchgate.net
Organismal DistributionEukaryotes (animals, fungi), archaea, some gram-positive bacteria nih.govnih.govMost bacteria (including gram-negative), plants, apicomplexan parasites nih.govresearchgate.net

Distribution and Biological Significance of the MEP Pathway in Diverse Organisms

The MEP pathway is widespread and essential for a variety of organisms, including many that are significant from a medical and environmental perspective. nih.govresearchgate.net Its absence in humans makes it a compelling target for the development of new drugs. researchgate.netportlandpress.com

Pathogenic Bacteria: Most pathogenic bacteria rely on the MEP pathway for the synthesis of essential isoprenoids. researchgate.netresearchgate.net These include the causative agents of tuberculosis, peptic ulcers, and various foodborne illnesses. nih.gov The pathway's products are vital for bacterial survival, contributing to cell wall biosynthesis, electron transport, and other critical functions. nih.gov The essentiality of the MEP pathway in these organisms makes its enzymes attractive targets for novel antibiotics. portlandpress.comnih.gov

Plants: In plants, the MEP pathway operates within the plastids and is responsible for producing precursors for a wide array of isoprenoids. nih.govnih.gov These include photosynthetic pigments like carotenoids and the side chains of chlorophylls, as well as plant hormones (gibberellins, abscisic acid), and volatile compounds involved in defense and pollination. researchgate.net The MEP pathway is thus fundamental to plant growth, development, and interaction with the environment.

Parasites: The MEP pathway is present in apicomplexan parasites, a group that includes Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.net The pathway is located in a specialized organelle called the apicoplast and is crucial for the parasite's survival. portlandpress.com The inhibitor fosmidomycin, which targets an enzyme in the MEP pathway, has shown effectiveness in treating malaria. nih.govnih.gov

The distinct distribution of the MVA and MEP pathways across the domains of life highlights their evolutionary divergence and specialized roles. oup.comoup.com

Position of 4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-Phosphate within the MEP Pathway Cascade

The MEP pathway is a sequence of seven enzymatic reactions that convert pyruvate and glyceraldehyde 3-phosphate into IPP and DMAPP. nih.gov Within this cascade, 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and its phosphorylated derivative, 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP), are key intermediates. wikipedia.orgwikipedia.org

The formation of CDP-MEP occurs in two steps:

Formation of CDP-ME: The enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) catalyzes the reaction between 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME). wikipedia.orgechelon-inc.comwikipedia.org

Formation of CDP-MEP: Subsequently, the enzyme 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE) phosphorylates CDP-ME at the 2-position to yield 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP). wikipedia.orgechelon-inc.com

CDP-MEP then serves as the substrate for the enzyme 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF), which catalyzes its conversion into 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP), releasing cytidine monophosphate (CMP) in the process. nih.govwikipedia.org

The following table outlines the steps of the MEP pathway, highlighting the position of CDP-ME and CDP-MEP.

StepSubstrate(s)EnzymeProduct(s)
1Pyruvate + Glyceraldehyde 3-phosphateDXP synthase (DXS)1-deoxy-D-xylulose 5-phosphate (DXP)
2DXPDXP reductoisomerase (DXR/IspC)2-C-methyl-D-erythritol 4-phosphate (MEP)
3MEP + CTPCDP-ME synthase (IspD) researchgate.net4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) + Diphosphate (B83284) wikipedia.org
4CDP-ME + ATPCDP-ME kinase (IspE) researchgate.net4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) + ADP wikipedia.org
5CDP-MEPMEcDP synthase (IspF) researchgate.net2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) + CMP nih.gov
6MEcDPHMBPP synthase (IspG)(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP)
7HMBPPHMBPP reductase (IspH)Isopentenyl diphosphate (IPP) + Dimethylallyl diphosphate (DMAPP)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H23N3O14P2-2

Molecular Weight

519.29 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S)-2,3,4-trihydroxy-3-methylbutyl] phosphate

InChI

InChI=1S/C14H25N3O14P2/c1-14(23,6-18)8(19)5-29-33(26,27)31-32(24,25)28-4-7-10(20)11(21)12(30-7)17-3-2-9(15)16-13(17)22/h2-3,7-8,10-12,18-21,23H,4-6H2,1H3,(H,24,25)(H,26,27)(H2,15,16,22)/p-2/t7-,8-,10-,11-,12-,14+/m1/s1

InChI Key

YFAUKWZNPVBCFF-XHIBXCGHSA-L

Isomeric SMILES

C[C@](CO)([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)O)O

Canonical SMILES

CC(CO)(C(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)O

Synonyms

4-diphosphocytidyl-2-C-methylerythritol
4-diphosphocytidyl-2C-methyl-D-erythritol
4-DPCME

Origin of Product

United States

Subsequent Enzymatic Transformations of 4 Diphosphocytidyl 2 C Methyl D Erythritol 2 Phosphate

Cyclization of 4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-Phosphate to 2-C-Methyl-D-erythritol 2,4-Cyclodiphosphate (MEcPP/MECDP) by MEcPP Synthase (IspF)

The fifth step in the MEP pathway is the conversion of CDP-ME2P to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), also known as MECDP. nih.govnih.govuniprot.org This intramolecular cyclization reaction is catalyzed by the enzyme 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, commonly referred to as MEcPP synthase or IspF. nih.govuniprot.orgwikipedia.org The reaction involves the release of cytidine (B196190) 5'-monophosphate (CMP). uniprot.orgnih.gov

IspF is a key enzyme in this pathway and has been the subject of extensive study. nih.govnih.gov Structurally, IspF enzymes typically exist as homotrimers, with the active sites located at the interfaces between the protein subunits. nih.govnih.gov These active sites are well-conserved across different species. nih.gov

The catalytic mechanism of IspF involves the nucleophilic attack of the 2-phosphate group on the β-phosphate of the CDP moiety attached to the C4 hydroxyl group of the methylerythritol backbone. nih.gov This intramolecular displacement reaction results in the formation of the cyclic diphosphate (B83284) ring of MEcPP and the concomitant release of CMP. uniprot.org A divalent metal cation, typically located at the base of the active site, is crucial for positioning the substrate and stabilizing the transition state during catalysis. nih.govnih.gov

The efficiency of IspF catalysis can be described by its kinetic parameters. While specific values can vary between organisms, the catalytic efficiency (k_cat/K_m) provides a measure of how efficiently the enzyme converts the substrate to product.

Interactive Data Table: Kinetic Parameters of IspF

ParameterDescription
k_cat The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time.
K_m The Michaelis constant, which is the substrate concentration at which the reaction rate is half of its maximum value (Vmax). It is an indicator of the affinity of the enzyme for its substrate.
k_cat/K_m The catalytic efficiency, a measure of the enzyme's overall ability to convert substrate to product.

Note: Specific values for k_cat and K_m for IspF from various organisms can be found in detailed biochemical studies but are not provided here.

Divalent cations are essential cofactors for the catalytic activity of IspF. uniprot.org The enzyme utilizes a tetrahedrally arranged transition metal binding site at the base of its active site. nih.gov Structural and biochemical studies have shown that cations like manganese (Mn²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺) can fulfill this role. nih.govnih.gov

The primary functions of the divalent cation include:

Substrate Positioning: The cation helps to correctly orient the CDP-ME2P substrate within the active site for efficient catalysis. nih.gov

Transition State Stabilization: The positively charged metal ion stabilizes the negative charges that develop in the transition state of the reaction, thereby lowering the activation energy. nih.gov

Coordination: In the active site, the metal ion coordinates with specific amino acid residues, such as aspartate and histidine, as well as with a phosphate (B84403) oxygen of the substrate. nih.gov

In Bacillus subtilis IspF, magnesium ions have been observed in the active site, while manganese or zinc ions are commonly found in the active sites of IspF from other organisms. nih.gov

Under certain conditions, IspF has been observed to catalyze an alternative cyclization reaction, leading to the formation of 2-C-methyl-D-erythritol 3,4-cyclophosphate. nih.gov This side reaction suggests some flexibility in the enzyme's catalytic machinery, although the formation of MEcPP is the primary and physiologically relevant reaction. nih.gov The exact mechanisms and physiological relevance of this alternative reaction are still under investigation. nih.gov

Downstream Reactions from MEcPP to Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)

Following its formation, MEcPP undergoes two further enzymatic transformations to yield the final products of the MEP pathway, IPP and DMAPP. nih.govresearchgate.net

The first of these downstream reactions is the conversion of MEcPP to 4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP). This complex reaction is catalyzed by the enzyme HMBPP synthase (IspG) and involves the reductive ring-opening of MEcPP. nih.gov

The final step of the MEP pathway is the simultaneous formation of both IPP and DMAPP from HMBPP, a reaction catalyzed by HMBPP reductase (IspH or LytB). nih.gov A key feature of the MEP pathway is that, unlike the mevalonate (B85504) pathway, it can produce both IPP and DMAPP directly, often making an IPP isomerase non-essential for organisms that utilize this pathway. nih.gov

The end products, IPP and DMAPP, are the universal five-carbon building blocks for the biosynthesis of all isoprenoids, including essential molecules like carotenoids, chlorophylls (B1240455), and hormones. researchgate.netnih.gov

Structural Biology and Enzymology of Enzymes Interacting with 4 Diphosphocytidyl 2 C Methyl D Erythritol 2 Phosphate

Structural Analysis of CDP-ME Synthetase (IspD)

IspD catalyzes the formation of CDP-ME from 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine (B196190) triphosphate (CTP), a reaction that requires a magnesium ion (Mg²⁺) cofactor. nih.govacs.org

Quaternary Structure and Active Site Architecture

IspD functions as a homodimer, meaning it is composed of two identical protein subunits. acs.org The active site is a highly polar environment located at the interface of these subunits. A critical feature of the active site is a flexible loop, comprising residues 13-19, which becomes stabilized upon binding of the substrate CTP. nih.gov This stabilization is part of the conformational changes essential for catalysis. researchgate.net The architecture of the active site is designed to precisely position the two substrates, MEP and CTP, for the nucleophilic attack that forms the product. acs.org

Substrate and Product Binding Modes

The binding of substrates and the release of the product are orchestrated by a network of specific molecular interactions within the active site.

Substrate Binding (CTP and MEP): The binding of CTP is the initial step in the proposed sequential mechanism. acs.org The phosphate (B84403) groups of CTP are stabilized through coordination with a Mg²⁺ ion and a hydrogen bonding network involving key amino acid residues. acs.org Crystal structures of Burkholderia thailandensis IspD show that CTP binding induces a stabilization of the active site loop (residues 13-19), preparing the enzyme for the second substrate. nih.gov The subsequent binding of MEP involves the formation of hydrogen bonds with other specific residues within the pocket. acs.org

Product Binding (CDP-ME): After the catalytic reaction, the product, CDP-ME, is formed. Structural analysis of IspD in complex with its product reveals that many of the interactions between the enzyme and the phosphate groups of the original CTP substrate are diminished. acs.org This weakening of interactions is crucial as it facilitates the efficient release of the CDP-ME product from the active site, allowing the enzyme to begin another catalytic cycle. acs.org

Mutagenesis Studies and Catalytic Residue Identification

Site-directed mutagenesis studies and co-crystal structures have been instrumental in identifying the specific amino acid residues that are critical for substrate binding and catalysis. These conserved residues play key roles in orienting the substrates and stabilizing the transition state of the reaction. acs.orgresearchgate.net

ResidueOrganism ContextRole in CatalysisSource
Arg-20 M. tuberculosisBinds the α- and γ-phosphates of CTP, priming it for nucleophilic attack. acs.org
Lys-27 M. tuberculosisInteracts directly with the α-phosphate of CTP, playing a key role in the catalytic mechanism. acs.orgresearchgate.net
Arg-157 E. coliForms hydrogen bonds with the incoming MEP substrate. acs.org
Lys-213 E. coliForms hydrogen bonds with the MEP substrate, aiding in its proper positioning. acs.org

Structural Analysis of CDP-ME Kinase (IspE)

IspE is the fourth enzyme in the MEP pathway, responsible for the phosphorylation of CDP-ME to produce CDP-MEP and ADP. nih.govnih.gov

Protein Fold and Domain Organization

The crystal structure of CDP-ME kinase reveals that it belongs to the GHMP kinase superfamily, a group of enzymes that includes galactokinases, homoserine kinases, mevalonate (B85504) kinases, and phosphomevalonate kinases. esrf.fr The enzyme possesses a characteristic α/β-fold and is organized into two distinct domains. esrf.fruniprot.org The catalytic center, where the phosphorylation reaction occurs, is situated in a deep cleft located between these two domains. esrf.fr The high degree of amino acid conservation in the active site across different species suggests that this structural organization is critical for its function and offers a template for designing broad-spectrum inhibitors. esrf.frnih.gov

Ligand Binding Pockets (CDP-ME, ATP/ADP)

The two-domain structure of IspE creates distinct but interacting binding pockets for its substrate (CDP-ME) and its cofactor (ATP).

CDP-ME Binding Pocket: The substrate, CDP-ME, binds in a pocket where its cytosine base is characteristically tucked inwards, sandwiched between two aromatic side chains of the enzyme. esrf.fr Structural studies of inhibitors designed to mimic CDP-ME confirm that ligands bind within this substrate pocket. nih.govdundee.ac.uk

ATP/ADP Binding Pocket: The cofactor ATP binds with its adenine (B156593) base situated in an aliphatic cleft. This interaction stabilizes the base in an uncommon syn orientation. esrf.fr The ribose and phosphate portions of the ATP molecule remain accessible to the solvent. esrf.fr A glycine-rich loop (P-loop) is responsible for binding the triphosphate moiety of ATP. nih.govdundee.ac.uk Upon catalysis, ADP is released, and the enzyme is ready for a new cycle.

LigandBinding Site FeatureDescriptionSource
CDP-ME Substrate PocketThe cytosine base is positioned between two aromatic side chains. esrf.fr
ATP Cofactor PocketAdenine base fits into an aliphatic cleft; ribose and phosphates are solvent-exposed. esrf.fr
ADP Cofactor PocketThe diphosphate (B83284) anion binds to a Glycine-rich loop. nih.govdundee.ac.uk

Structural Analysis of MEcPP Synthase (IspF)

IspF, also known as 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) synthase, catalyzes the conversion of CDP-ME2P to MEcPP and cytidine 5'-monophosphate (CMP). nih.govuniprot.org This intramolecular cyclization reaction is a key step in the MEP pathway.

Crystal structures of IspF from various organisms, including Bacillus subtilis and Escherichia coli, reveal a homotrimeric quaternary structure. nih.govnih.gov The three identical subunits are arranged around a central hydrophobic cavity. nih.gov Each of the three active sites is located at the interface between two adjacent monomers. nih.govnih.gov

The catalytic activity of IspF is dependent on the presence of a divalent metal cation, typically Mn²⁺ or Mg²⁺. nih.govnih.gov A tetrahedrally arranged transition metal binding site is situated at the base of the active site cleft. nih.gov In the B. subtilis IspF structure, the magnesium ion is coordinated by the side chains of two histidine residues and an aspartate residue (Asp⁹, His¹¹, and His⁴³). nih.gov This metal ion is crucial for positioning the substrate and stabilizing the negative charge during the catalytic reaction. nih.gov In the E. coli enzyme, the metal ion coordination sphere is occupied by a phosphate oxygen of the product, MEcPP, and the side chains of Asp⁸, His¹⁰, and His⁴². nih.gov

The formation of the cyclic diphosphate, MEcPP, is a direct consequence of the specific architecture of the IspF active site. The binding of the substrate, CDP-ME2P, and the coordinating metal ion positions the 2-phosphate group for a nucleophilic attack on the β-phosphate of the diphosphocytidyl moiety. researchgate.net This intramolecular attack results in the cleavage of the phosphodiester bond, releasing CMP and forming the cyclic 2,4-diphosphate ring of MEcPP. researchgate.net The structure of the enzyme facilitates this reaction by bringing the reacting groups into close proximity and in the correct orientation for catalysis.

The active site of IspF is composed of a nucleotide-binding pocket, a cation-binding site, and two loops that are responsible for binding the methyl-erythritol phosphate portion of the substrate. nih.gov Structure-based sequence alignments of IspF enzymes from different species show that the residues around the active pocket are highly conserved. nih.gov

In the structure of B. subtilis IspF complexed with CMP, residues Thr¹³³ and Thr¹³⁴ form hydrogen bonds with the α-phosphate of CMP. nih.gov Water molecules also play a role in bridging the α-phosphate and the magnesium ion. nih.gov These interactions ensure the correct positioning of the cytidine monophosphate leaving group during the reaction. The recognition of the product, MEcPP, involves interactions with the newly formed cyclodiphosphate ring and the methyl-erythritol backbone within the active site. The crystal structure of E. coli IspF in complex with MEcPP and Mn²⁺ reveals the specific contacts that stabilize the product within the active site before its release. nih.gov

Table 2: Key Residues in B. subtilis IspF Active Site

Residue Role
Asp⁹ Metal ion coordination nih.gov
His¹¹ Metal ion coordination nih.gov
His⁴³ Metal ion coordination nih.gov
Thr¹³³ Hydrogen bonding to CMP α-phosphate nih.gov
Thr¹³⁴ Hydrogen bonding to CMP α-phosphate nih.gov

Computational Modeling and Simulation of Enzymatic Reactions Involving 4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-Phosphate

Computational methods, particularly molecular dynamics (MD) simulations, have become invaluable tools for studying the dynamic nature of enzymes and their interactions with substrates and inhibitors. frontiersin.orgmdpi.com These simulations provide insights into the structural and dynamic aspects of enzymatic reactions that are often difficult to capture through experimental techniques alone. nih.gov

For enzymes in the MEP pathway, including IspE and IspF, MD simulations have been employed to explore various aspects of their function. These simulations can reveal the conformational changes that occur upon substrate binding, which is crucial for understanding the catalytic mechanism. youtube.com For instance, MD simulations can be used to generate different conformational states of an enzyme, which can then be used in ensemble docking approaches to identify potential inhibitors. mdpi.com

In the context of drug discovery, virtual high-throughput screening, often coupled with MD simulations, is a powerful approach to identify novel lead compounds. mdpi.com By simulating the interactions between a large library of small molecules and the target enzyme's active site, researchers can predict the binding modes and affinities of potential inhibitors. mdpi.com This approach has been successfully applied to identify inhibitors for M. tuberculosis IspE. mdpi.com

Furthermore, MD simulations can elucidate the role of specific residues in catalysis and substrate binding, complementing mutagenesis studies. youtube.com By simulating the behavior of the enzyme-substrate complex over time, it is possible to map the reaction pathway and identify transition states, providing a more complete picture of the enzymatic reaction involving 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate.

Synthetic and Chemoenzymatic Strategies for Accessing 4 Diphosphocytidyl 2 C Methyl D Erythritol 2 Phosphate and Precursors

Chemical Synthesis of 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Analogs

2-C-Methyl-D-erythritol 4-phosphate (MEP) is the first committed intermediate in the MEP pathway. nih.gov Various chemical synthesis routes have been established to produce MEP, often aiming to achieve high enantiomeric purity, which is critical for biological studies.

One notable synthesis begins with commercially available 1,2-O-isopropylidene-α-D-xylofuranose, which is converted to enantiomerically pure MEP in good yield. nih.govnih.gov Another approach starts from D-(+)-arabitol, utilizing benzylidene and tert-butyldimethylsilyl protecting groups for the polyhydroxylated intermediates to achieve an optically pure product. sigmaaldrich.cnnih.govcapes.gov.br This route is considered a straightforward method for producing analogues and isotopically labeled forms of MEP. capes.gov.br

These diverse strategies provide researchers with multiple options for obtaining MEP, allowing for the selection of a route based on factors like desired enantiopurity, yield, and the availability of starting materials.

Starting MaterialOverall YieldEnantiomeric Purity/RatioReference
1,2-O-isopropylidene-α-D-xylofuranoseGoodEnantiomerically Pure nih.govnih.gov
D-(+)-ArabitolNot specifiedOptically Pure sigmaaldrich.cnnih.govcapes.gov.br
Benzyloxyacetone27%75:25 er acs.orgnih.gov
1,2-Propanediol32%78% ee nih.gov

Chemoenzymatic Synthesis of 4-Diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME)

The synthesis of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME), the product of the enzyme IspD, is effectively achieved through chemoenzymatic methods that combine the strengths of chemical synthesis and enzymatic catalysis. nih.govelectronicsandbooks.com These strategies typically involve the initial chemical synthesis of enantiomerically pure MEP, which then serves as a substrate for the enzymatic conversion to CDP-ME. nih.govnih.gov

In a widely used approach, chemically synthesized MEP is coupled with cytidine (B196190) triphosphate (CTP) in a reaction catalyzed by the recombinant enzyme 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase (IspD). nih.govelectronicsandbooks.com This method has been shown to produce CDP-ME in good yield. nih.gov For instance, after synthesizing MEP from benzyloxyacetone, the resulting tributylammonium (B8510715) salt of MEP can be coupled to cytidine 5'-monophosphate using a morpholidate procedure to give CDP-ME in a 40% yield after purification. acs.orgnih.gov

The chemoenzymatic approach offers significant advantages over purely chemical or enzymatic methods. While a fully chemical synthesis of CDP-ME has been reported to yield a product that is only 50% enantiomerically pure, the chemoenzymatic route ensures high stereochemical fidelity. electronicsandbooks.com Furthermore, it is more efficient and less expensive than a fully enzymatic synthesis starting from the initial precursors of the MEP pathway. nih.govelectronicsandbooks.com The resulting CDP-ME is a vital substrate for the subsequent enzyme in the pathway, IspE (CDP-ME kinase), and is used in assays to screen for potential inhibitors. nih.govechelon-inc.com

Precursor 1Precursor 2EnzymeProductYieldReference
2-C-Methyl-D-erythritol 4-phosphate (MEP)Cytidine Triphosphate (CTP)IspD (CDP-ME Synthase)4-Diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME)Good (25% max) nih.govelectronicsandbooks.com
MEP tributylammonium saltCytidine 5'-monophosphate (morpholidate)Chemical Coupling4-Diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME)40% acs.orgnih.gov

Synthesis of Enantiomerically Pure 4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-Phosphate

The synthesis of enantiomerically pure 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) is a critical achievement for studying the fifth enzyme of the MEP pathway, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF). nih.govnebraska.edu The lack of enantiopure CDP-ME2P historically hindered research on this potential drug target. nih.gov

A successful synthesis of enantiomerically pure CDP-ME2P has been reported starting from commercially available D-arabinose. nih.govnebraska.edu This multi-step chemical synthesis provides the necessary precursor which is then enzymatically converted to the final product. The synthetic CDP-ME2P was confirmed to be a viable substrate for purified Mycobacterium tuberculosis IspF, which catalyzes its conversion to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (ME-CPP) with the release of cytidine 5'-monophosphate (CMP). nih.gov

The availability of this enantiomerically pure compound has enabled the development of convenient and sensitive in vitro assays for IspF. nih.gov By coupling the release of CMP to the activity of mononucleotide kinase, researchers can monitor IspF activity, a system that is adaptable for high-throughput screening of potential inhibitors. nih.govnebraska.edu

Isotopic Labeling Approaches for Pathway Elucidation and Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating metabolic pathways and investigating enzyme mechanisms. nih.govnumberanalytics.com By introducing atoms with a non-standard number of neutrons (e.g., ¹³C, ²H) into precursor molecules, researchers can trace their transformation through the MEP pathway. nih.govresearchgate.net

Synthetic preparations of isotopically-enriched MEP pathway intermediates, such as 1-deoxy-D-xylulose 5-phosphate (DXP) and 2-C-methyl-D-erythritol (ME), have been crucial for identifying the enzymes of the pathway and understanding their stereochemical course. nih.gov For example, the use of labeled DXP substrates and their analogs was instrumental in determining the reaction mechanism for the conversion of DXP to MEP by MEP synthase. nih.gov

The general approach involves feeding an organism or an in vitro enzymatic reaction with an isotopically labeled substrate. numberanalytics.comresearchgate.net The products and intermediates are then isolated and analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of label incorporation. nih.govyoutube.com This information reveals the connectivity of the metabolic pathway and provides insights into the bond-breaking and bond-forming steps of enzymatic catalysis. nih.govnumberanalytics.com This approach was fundamental in the initial discovery of the MEP pathway itself, which resolved long-standing puzzles from labeling studies that were incompatible with the established mevalonate (B85504) pathway. nih.gov

Labeled PrecursorPurposeAnalytical TechniqueReference
[1-¹³C] 1-deoxy-D-xylulose derivativeElucidate biosynthetic origin of polyisoprenoidsGC-MS researchgate.net
[5-¹³C] 2C-methyl-D-erythritol derivativeElucidate biosynthetic origin of polyisoprenoidsGC-MS researchgate.net
Isotopically-labeled DXP and analogsDetermine enzyme reaction mechanisms (e.g., MEP synthase)Not specified nih.gov
Stable Isotope Probing (SIP) with ¹³C or ¹⁵NTrack nutrient flow and metabolic fluxMass Spectrometry, NMR nih.govyoutube.com

Advanced Analytical Methodologies for Detection and Quantification of 4 Diphosphocytidyl 2 C Methyl D Erythritol 2 Phosphate

Spectrophotometric and Colorimetric Assays for Associated Enzyme Activities (e.g., IspD, IspE, IspF)

Monitoring the activity of enzymes that produce and consume CDP-ME2P, such as IspD, IspE, and IspF, is often achieved through indirect spectrophotometric and colorimetric assays. These methods are typically robust, sensitive, and suitable for high-throughput screening of potential enzyme inhibitors. acs.orgnih.gov

IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase): The activity of IspD, which synthesizes 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) from 2-C-methyl-D-erythritol 4-phosphate (MEP) and CTP, can be determined by measuring the pyrophosphate (PPi) released during the reaction. nih.govprofoldin.com In a common coupled-enzyme assay, inorganic pyrophosphatase is used to hydrolyze PPi to two molecules of inorganic phosphate (B84403) (Pi). The resulting phosphate can be quantified colorimetrically using reagents like malachite green, which forms a colored complex that can be measured spectrophotometrically. nih.gov This end-point assay is straightforward and sensitive. nih.gov Another approach involves a continuous spectrophotometric assay where the production of PPi is coupled to other enzymatic reactions that ultimately lead to the oxidation of NADH, which can be monitored at 340 nm. acs.org

IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase): IspE catalyzes the ATP-dependent phosphorylation of CDP-ME to produce CDP-ME2P. nih.gov A continuous spectrophotometric assay for IspE activity links the production of ADP to the oxidation of NADH through the sequential action of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm is proportional to the IspE activity. echelon-inc.com

IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase): IspF converts CDP-ME2P into 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) and cytidine (B196190) monophosphate (CMP). nih.gov Direct measurement of IspF activity can be challenging due to the instability of its substrate, CDP-ME2P. nih.gov However, coupled assays have been developed. For instance, the release of CMP can be monitored by coupling the reaction to a series of enzymes including nucleoside monophosphate kinase, pyruvate kinase, and lactate dehydrogenase, which results in NADH oxidation.

Table 1: Spectrophotometric and Colorimetric Assays for MEP Pathway Enzymes
EnzymePrincipleDetection MethodKey Reagents
IspDMeasures pyrophosphate (PPi) productColorimetric (end-point) or Spectrophotometric (continuous)Inorganic pyrophosphatase, Malachite green (colorimetric); Pyruvate kinase, Lactate dehydrogenase, NADH (spectrophotometric)
IspEMeasures ADP productSpectrophotometric (continuous)Pyruvate kinase, Lactate dehydrogenase, NADH
IspFMeasures CMP productSpectrophotometric (continuous)Nucleoside monophosphate kinase, Pyruvate kinase, Lactate dehydrogenase, NADH

Chromatographic Techniques for Metabolite Separation (e.g., TLC)

Chromatographic methods are indispensable for the separation and purification of CDP-ME2P and its precursors from complex biological mixtures or synthetic reaction products.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used to monitor the progress of chemical syntheses and to assess the purity of MEP pathway intermediates like 2-C-methyl-D-erythritol 4-phosphate. sigmaaldrich.com While not providing high resolution or quantitative data, it serves as a valuable qualitative tool.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the separation, quantification, and purification of MEP pathway metabolites. nih.gov Reversed-phase or ion-pair reversed-phase HPLC is commonly employed to separate the highly polar and phosphorylated intermediates. The separated compounds can be detected by UV absorbance (due to the cytidine base) or by coupling the HPLC system to a mass spectrometer.

Size-Exclusion Chromatography: This technique is particularly useful for the purification of synthesized intermediates like CDP-ME, separating them from smaller reactants and byproducts based on molecular size. nih.gov It has also been applied to study potential protein-protein interactions among the IspD, IspE, and IspF enzymes. nih.gov

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of MEP pathway intermediates due to its high sensitivity and specificity. nih.gov

Identification: Electrospray ionization (ESI) mass spectrometry is widely used to confirm the identity of synthesized and isolated metabolites, including CDP-ME and its derivatives, by providing accurate mass measurements. nih.govnih.gov

Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly with a triple quadrupole mass spectrometer, is the method of choice for the accurate quantification of low-abundance MEP pathway metabolites in biological samples. nih.govresearchgate.net This technique uses multiple reaction monitoring (MRM) to specifically detect the parent and fragment ions of the target analyte, providing excellent sensitivity and selectivity. This has been critical for investigating the in vivo kinetics and regulation of the pathway. nih.gov

NMR Spectroscopy for Structural Elucidation and Isotopic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of novel metabolites and for tracing metabolic pathways using isotopically labeled substrates.

Structural Elucidation: 1H, 13C, and 31P NMR have been instrumental in unequivocally determining the structures of MEP pathway intermediates. nih.govresearchgate.net For example, 31P NMR is characteristic for the diphosphate (B83284) moiety in CDP-ME, showing two distinct signals with a typical coupling constant. researchgate.net Two-dimensional NMR experiments, such as heteronuclear multiple quantum correlation (HMQC), are used to correlate proton and carbon signals, confirming the connectivity of the molecule. nih.gov

Isotopic Tracing: The use of 13C-labeled substrates allows for the tracing of carbon flow through the MEP pathway. nih.gov By analyzing the 13C NMR spectrum of the final product, the incorporation and position of the labeled carbons can be determined, providing definitive evidence for the enzymatic transformation. nih.gov

Table 2: NMR Data for 4-diphosphocytidyl-2-C-methyl-D-erythritol
NucleusChemical Shift (ppm)Key Features
31P~ -7.2 and -7.8Two doublet signals with P-P coupling, characteristic of the diphosphate bridge. researchgate.net
13C~66-73Signals corresponding to the methylerythritol moiety, with some showing 13C-31P coupling. nih.gov
1H~1.10 (singlet)Corresponds to the methyl group at the C2 position of the erythritol (B158007) moiety. nih.gov

Proteomics and Metabolomics in Pathway Analysis

The integration of proteomics and metabolomics provides a systems-level understanding of the MEP pathway and its regulation.

Metabolomics: Targeted metabolomics focuses on the quantitative measurement of all the intermediates within the MEP pathway. nih.gov This approach has revealed metabolic bottlenecks and regulatory feedback loops. For example, the accumulation of specific intermediates like 2-C-methyl-D-erythritol-2,4-cyclopyrophosphate (MEcPP) can indicate that a downstream enzyme, such as IspG, has become saturated and is limiting the pathway's flux. nih.gov The efflux of such accumulated intermediates from the cell can also be detected, providing further insight into pathway dynamics. nih.gov

Evolutionary, Genetic, and Biotechnological Perspectives on the Mep Pathway and 4 Diphosphocytidyl 2 C Methyl D Erythritol 2 Phosphate

Comparative Genomics and Phylogenetics of MEP Pathway Enzymes

Comparative genomics and phylogenetic analyses have provided significant insights into the evolution of the MEP pathway enzymes. These studies reveal that the genes of the MEP pathway in eukaryotes have a polyphyletic origin, with contributions from both cyanobacteria and Chlamydiae. nih.gov Despite multiple whole-genome duplication events in land plants, six of the seven MEP pathway genes have predominantly remained as single-copy genes, highlighting their evolutionary conservation. nih.gov

A survey of a large database of bacterial species has shown that while most enzymes in the MEP pathway, including IspD, IspE, and IspF, are evolutionarily rigid, the first enzyme, Dxs, exhibits evolutionary flexibility, suggesting that some bacteria may have evolved alternative enzymes for this step. nih.gov The analysis of protein phylogenetic trees for the MEP pathway enzymes indicates that horizontal gene transfer has likely played a role in their evolution. nih.gov This is further supported by the observation that within some genera, there is a bifurcation of terpenoid biosynthesis strategies. nih.gov

The evolutionary conservation of the MEP pathway genes is also demonstrated by their high expression levels and the distinct phenotypic variations observed in plants with reduced expression of individual MEP pathway genes. nih.gov These findings underscore the indispensable function of each enzyme in the pathway for plant growth and development. nih.gov A comparative phylogenetic analysis of MEP pathway genes in the Asteraceae family has been conducted to understand the evolutionary relationships of these genes in sweetener-producing plants like Stevia rebaudiana. ijpsr.com

Genetic Engineering and Metabolic Engineering for Enhanced Isoprenoid Production

The MEP pathway is a key target for metabolic engineering to enhance the production of valuable isoprenoids. nih.govnih.gov These compounds have a wide range of applications, including pharmaceuticals, biofuels, and flavorings. nih.govnih.gov Genetic engineering strategies often focus on overexpressing key rate-limiting enzymes in the pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), to increase the metabolic flux towards isoprenoid precursors. nih.govfrontiersin.org

For instance, in Escherichia coli, the overexpression of native DXS and DXR genes, or the introduction of these genes from other organisms like Bacillus subtilis, has led to a significant increase in isoprene (B109036) production. nih.gov Similarly, the overexpression of DXR from various plants has resulted in the accumulation of MEP-derived isoprenoids. frontiersin.org

Another approach involves the use of CRISPR interference (CRISPRi) to downregulate competing metabolic pathways, thereby redirecting metabolic flux towards the desired isoprenoid products. frontiersin.org This technique has been successfully used to improve isoprenol production in E. coli. frontiersin.org The engineering of both the MEP and the heterologous mevalonate (B85504) (MVA) pathways in E. coli has been explored to balance catalytic efficiencies and precursor supply for optimal isoprenoid titers. oup.com Significant efforts have also been made to improve lycopene (B16060) production by engineering the MEP pathway in various microorganisms. researchgate.net

Role of MEP Pathway in Specific Biological Systems (e.g., Plastidic Isoprenoid Biosynthesis in Plants)

In plants, the MEP pathway is localized in the plastids and is responsible for the synthesis of essential isoprenoids, including carotenoids, the side chains of chlorophylls (B1240455) and plastoquinones, and hormones like gibberellins (B7789140) and abscisic acid. nih.gov The cytosolic mevalonate (MVA) pathway coexists and produces other isoprenoids, and there is evidence of an exchange of common precursors between the cytosol and the plastid. nih.govnih.gov

The activity of the MEP pathway is regulated by light. nih.gov Light upregulates the expression of MEP pathway genes, leading to an increased synthesis of plastidial isoprenoids that are crucial for photosynthesis. nih.gov Distinct light perception and signal transduction pathways coordinate the activity of the MVA pathway and the exchange of isoprenoid precursors between cellular compartments during seedling development. nih.gov

The enzyme IspE, which catalyzes the phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) to form 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P), plays a crucial role in plastid and mitochondrial development. nih.gov A deficiency in IspE activity not only affects chloroplast development and reduces the levels of MEP pathway metabolites but also leads to an increased number of smaller cells and affects trichome and stomata development, suggesting a broader role for IspE in plant development beyond isoprenoid biosynthesis. nih.gov

Current Challenges and Future Directions in 4 Diphosphocytidyl 2 C Methyl D Erythritol 2 Phosphate Research

Elucidation of Remaining Uncharacterized Steps or Enzymes in the MEP Pathway

While the core seven-step enzymatic sequence of the MEP pathway is well-established, significant questions remain regarding its intricate regulation and potential variations across different organisms. rsc.orgresearchgate.net A primary challenge is to move beyond the linear pathway and understand the network of regulatory mechanisms that control metabolic flux.

Future research is focused on several key areas:

Regulatory Mechanisms: The metabolic regulation of the MEP pathway is complex, influenced by the supply of carbon, ATP, and reducing power. rsc.org Feedback inhibition is a known regulatory mechanism; for instance, the pathway's end-products, IPP and DMAPP, can inhibit the first enzyme, 1-deoxy-D-xylulose 5-phosphate synthase (DXS). nih.govnih.gov Additionally, the intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) has been identified as a key regulatory molecule, acting as a potential stress signal in bacteria and a retrograde signal in plants. rsc.orgnih.gov Unraveling these and other feedback and feedforward loops, such as the activation of IspF by MEP, is crucial for a complete understanding. nih.gov

Alternative Enzymes and Pathways: While the canonical MEP pathway is highly conserved, the existence of alternative or bypass routes in certain organisms cannot be ruled out. frontiersin.org For example, some bacteria that lack the gene for DXS may possess an alternative, yet-to-be-identified enzyme to initiate the pathway. frontiersin.org Identifying such non-canonical enzymes or pathways is a significant challenge that requires advanced bioinformatic and experimental approaches.

Post-Translational Modifications: The regulation of MEP pathway enzymes by post-translational modifications, such as phosphorylation, is an emerging area of research. rsc.org Understanding how these modifications modulate enzyme activity and stability will provide deeper insights into the dynamic control of the pathway.

Metabolite Trafficking: The transport of MEP pathway intermediates across membranes, particularly the export of MEcPP from bacterial cells or chloroplasts, is not well understood. nih.gov The identification and characterization of specific transporters are needed to comprehend the role of these intermediates in signaling and metabolic cross-talk.

Comprehensive Systems Biology and Multi-Omics Integration for Pathway Understanding

To overcome the limitations of studying individual components in isolation, a systems-level understanding of the MEP pathway is essential. This involves integrating data from multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—to construct a holistic view of how the pathway operates and is regulated within the cellular context. uq.edu.aue-enm.orgnih.gov

Key future directions include:

Metabolic Flux Analysis (MFA): Quantitative MFA, often using stable isotope labeling, is a powerful tool to measure the flow of metabolites through the MEP pathway in real-time. nih.govnih.gov Such studies can pinpoint rate-limiting steps and bottlenecks under different conditions, which is critical for metabolic engineering efforts. nih.govresearchgate.net For example, MFA has shown that in Escherichia coli engineered for isoprene (B109036) production, the enzyme IspG, which consumes the intermediate MEcPP, can become a flux-limiting step at high expression levels of the initial enzyme, DXS. nih.gov

Integrated Network Models: The development of comprehensive mathematical models that integrate multi-omics data is a major goal. uq.edu.aufrontiersin.org These models can simulate pathway behavior, predict the effects of genetic or environmental perturbations, and identify key regulatory nodes. e-enm.org Such models serve as a scaffold for interpreting complex datasets and generating new, testable hypotheses about pathway function. uq.edu.au

Omics Approach Objective in MEP Pathway Research Example Finding Reference
Metabolomics Quantify intermediates to identify bottlenecks and regulatory points.Accumulation of MEcPP in E. coli indicates IspG is a rate-limiting step. nih.gov
Proteomics Quantify enzyme levels to correlate with metabolic flux.Targeted proteomics provided a quantitative description of the pathway in E. coli. nih.gov
Transcriptomics Analyze gene expression changes in response to stimuli or engineering.Overexpression of PtDXR in poplar led to upregulation of other MEP pathway genes. biorxiv.org
Metabolic Flux Analysis Measure the rate of metabolite conversion through the pathway.The flux control coefficient of DXS was determined to be high (0.65) in E. coli. nih.gov
Multi-Omics Integration Build predictive models of pathway regulation and function.Integrated models can help discriminate between proposed regulatory mechanisms in vivo. uq.edu.au

Rational Design of MEP Pathway Modulators

The essentiality of the MEP pathway in many pathogens and its absence in humans make its enzymes prime targets for the development of novel anti-infective agents. nih.govrsc.org Rational, structure-based drug design aims to create potent and selective inhibitors for these enzymes. rsc.org

Current challenges and future efforts are concentrated on:

Targeting Specific Enzymes: While all seven enzymes are potential targets, some present more favorable characteristics for inhibitor design. nih.gov

IspE (CDP-ME Kinase): As the enzyme that produces the titular compound CDP-MEP, IspE is a kinase with a distinct substrate binding pocket. researchgate.net Structure-based design has led to the development of inhibitors that mimic the substrate, CDP-ME. rsc.orgnih.gov A key challenge is achieving selectivity, as many inhibitors target the highly conserved ATP-binding site. researchgate.net Recent efforts focus on exploiting a unique hydrophobic subpocket within the substrate-binding site to achieve species-specific inhibition. researchgate.net

IspF (MEcPP Synthase): This enzyme has a relatively lipophilic active site, making it a "druggable" target, particularly against the lipid-rich cell wall of mycobacteria. nih.gov It is also a point of metabolic regulation, being subject to feedforward activation by MEP and potential feedback inhibition by downstream products. nih.gov

DXS and DXR: These early pathway enzymes are also considered promising targets due to their rate-limiting roles and the availability of structural information. mdpi.comnih.gov The natural product fosmidomycin, an inhibitor of DXR, has validated this approach, although its clinical utility has been hampered by poor pharmacokinetic properties. wikipedia.orgnih.gov

Overcoming Design Hurdles: A significant challenge in designing inhibitors for MEP pathway enzymes is the polar and charged nature of their natural substrates, which are often phosphorylated. mdpi.com Designing inhibitors that can effectively mimic these substrates while maintaining good cell permeability is a major focus. nih.gov The flexibility of some enzyme active sites, like that of IspD, further complicates inhibitor design. nih.gov

Computational and High-Throughput Screening: Virtual screening of large compound libraries, combined with high-throughput biochemical assays, is a powerful strategy for identifying novel inhibitor scaffolds. nih.govnih.govnih.gov These initial "hits" can then be optimized through medicinal chemistry, guided by co-crystal structures of the inhibitor bound to the target enzyme. rsc.orgnih.gov

Target Enzyme Function in MEP Pathway Rationale for Targeting Inhibitor Design Challenge Reference
DXS Catalyzes the first committed step.Rate-limiting; crucial metabolic branch point.Lack of structural information for some pathogens. mdpi.comnih.gov
DXR (IspC) Reduces DXP to MEP.Validated target (fosmidomycin); druggable pocket.Strong conformational changes upon ligand binding. mdpi.comwikipedia.org
IspD Converts MEP to CDP-ME.Essential enzyme.Highly polar and flexible active site. nih.govnih.gov
IspE Phosphorylates CDP-ME to CDP-MEP.Unique kinase in the pathway.Achieving selectivity over human kinases. rsc.orgresearchgate.net
IspF Cyclizes CDP-MEP to MEcPP.Druggable lipophilic active site; regulatory roles.Active site flexibility can complicate design. nih.gov

Advanced Synthetic Biology Applications for Isoprenoid Biosynthesis

The MEP pathway is a cornerstone of metabolic engineering for the microbial production of valuable isoprenoids, such as pharmaceuticals (e.g., artemisinin), biofuels, and fragrances. nih.govletstalkacademy.comnih.gov Synthetic biology provides a powerful toolkit to re-engineer and optimize this pathway for enhanced productivity. frontiersin.org

Future research in this area is advancing on several fronts:

Pathway Optimization and Bottleneck Removal: A primary goal is to increase the carbon flux through the MEP pathway. mdpi.com This involves overexpressing rate-limiting enzymes, such as DXS and DXR. biorxiv.orgnih.gov However, simply overexpressing all pathway enzymes can lead to metabolic imbalances and decreased production, highlighting the need for more nuanced, balanced expression strategies. uq.edu.au Identifying and alleviating downstream bottlenecks, such as the IspG-catalyzed step, is also critical for improving yields. researchgate.net

Host and Pathway Engineering: The choice of microbial host (E. coli, Saccharomyces cerevisiae, microalgae) is critical. nih.govmdpi.com Engineering efforts focus on optimizing the supply of precursors (pyruvate and glyceraldehyde-3-phosphate) from central carbon metabolism and balancing the use of ATP and reducing equivalents. nih.govnih.gov In organisms like the microalga Chlamydomonas reinhardtii, which relies solely on the MEP pathway, increasing the supply of IPP and DMAPP is crucial but challenging due to tight regulation. mdpi.com

Novel Genetic Tools: Advanced tools like CRISPR-Cas9 for genome editing and multiplex automated genome engineering (MAGE) are being used to create and screen vast libraries of pathway variants. uq.edu.au This allows for the rapid evolution and optimization of the MEP pathway for specific production goals.

Q & A

Basic Research Questions

Q. What is the role of 4-CDP-2-C-methyl-D-erythritol(2-) in the nonmevalonate pathway, and how is its synthesis experimentally validated?

  • Methodological Answer : The compound is a key intermediate in the nonmevalonate (MEP) pathway, which produces isoprenoid precursors in bacteria, algae, and plant plastids. Its synthesis involves two enzymatic steps:

Phosphorylation : 4-(Cytidine 5′-diphospho)-2-C-methyl-D-erythritol (CDP-ME) is phosphorylated by CDP-ME kinase to form CDP-ME-2P .

Cyclization : CDP-ME-2P undergoes intramolecular transphosphorylation catalyzed by 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MECDP) synthase (MDS), requiring Mg²⁺ or Mn²⁺ as cofactors .

  • Validation : Use in vitro enzyme assays with purified MDS and isotopic labeling (e.g., ³²P-CTP) to track phosphate transfer .

Q. What analytical techniques are recommended for detecting and quantifying 4-CDP-2-C-methyl-D-erythritol(2-) in metabolic studies?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize reverse-phase columns (C18) with negative-ion mode for high sensitivity .
  • Nuclear Magnetic Resonance (NMR) : Use ¹³C-labeled substrates to trace cyclization steps and confirm structural integrity .
  • Enzymatic Assays : Couple reactions with pyrophosphate release assays (e.g., malachite green) to quantify MDS activity .

Q. How do researchers isolate and characterize the enzymes involved in 4-CDP-2-C-methyl-D-erythritol(2-) biosynthesis?

  • Methodological Answer :

  • Protein Purification : Use affinity chromatography (e.g., His-tagged MDS) followed by size-exclusion chromatography to confirm oligomeric state (e.g., homodimer for MDS) .
  • Activity Assays : Monitor divalent cation dependence (Mg²⁺ vs. Mn²⁺) using CDP-ME-2P as substrate and measure pyrophosphate release .

Advanced Research Questions

Q. How do structural studies of MECDP synthase inform inhibitor design against pathogenic bacteria?

  • Methodological Answer :

  • X-ray Crystallography : Resolve MDS structures (e.g., PDB: 1H43) to identify active-site residues (e.g., His-12, Asp-169) critical for catalysis .
  • Virtual Screening : Use docking software (e.g., ICM 3.4) to screen compound libraries against the MDS active site, prioritizing molecules mimicking CDP-ME-2P’s phosphate groups .
  • Validation : Test inhibitors in E. coli growth assays with MEP pathway knockouts to confirm target specificity .

Q. What strategies resolve contradictions in reported enzymatic activities of MECDP synthase across species?

  • Methodological Answer :

  • Comparative Kinetics : Measure kcat and Km for MDS homologs (e.g., E. coli vs. Plasmodium falciparum) under standardized cation concentrations .
  • Mutagenesis : Replace divergent residues (e.g., loop regions) to assess their impact on catalytic efficiency .

Q. How can metabolic flux analysis elucidate regulatory nodes in the MEP pathway involving 4-CDP-2-C-methyl-D-erythritol(2-)?

  • Methodological Answer :

  • Isotopic Tracers : Apply ¹³C-glucose to track label incorporation into downstream isoprenoids via LC-MS .
  • Gene Knockdowns : Use CRISPRi to downregulate MDS and measure pathway bottlenecks via quantitative metabolomics .

Q. What experimental designs validate the essentiality of 4-CDP-2-C-methyl-D-erythritol(2-) in bacterial viability?

  • Methodological Answer :

  • Conditional Knockouts : Construct MDS temperature-sensitive mutants and assess growth defects under permissive vs. restrictive conditions .
  • Rescue Experiments : Supplement cultures with exogenous isopentenyl diphosphate (IPP) to bypass the MEP pathway .

Q. How do researchers address discrepancies in substrate specificity of CDP-ME kinase across organisms?

  • Methodological Answer :

  • Enzyme Chimeras : Swap substrate-binding domains between bacterial and plant kinases to identify specificity determinants .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities for CDP-ME analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.